molecular formula C9H12O B158103 2,5-Dimethylanisole CAS No. 1706-11-2

2,5-Dimethylanisole

Cat. No. B158103
CAS RN: 1706-11-2
M. Wt: 136.19 g/mol
InChI Key: SJZAUIVYZWPNAS-UHFFFAOYSA-N
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Patent
US09434724B2

Procedure details

To an ice-cold concentrated nitric acid (200 mL) was added slowly under stirring over a period of 20 minutes 2-methoxy-1,4-dimethylbenzene (25 g, 184 mmol). To this cold reaction mixture, sodium nitrite (38 g, 552 mmol) was added slowly in lots over a period of 1 h while maintaining the temperature below 2° C. The reaction mixture was stirred at between 0-5° C. for 5 h. The reaction mass was poured into ice-cold water (1000 mL), and the precipitated solid was filtered, washed with cold water (100 mL) and dried. The crude solid was crystallized from ethanol and water (7:1) to yield compound 1 (15 g, 45%).
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1C.N([O-])=[O:12].[Na+]>>[CH3:9][C:7]1[CH:8]=[C:3]([OH:2])[C:4](=[CH:5][CH:6]=1)[OH:12] |f:1.2|

Inputs

Step One
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)C
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
ice
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at between 0-5° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly in lots over a period of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 2° C
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with cold water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude solid was crystallized from ethanol and water (7:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.